ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Suzuki-Miyaura coupling Pinacol boronate ester Chiral building block

Problem: Procurement workflows often treat pinacol boronates as interchangeable, but the α-branched 4-methylpentanoate backbone creates unique steric and electronic reactivity-generic substitution risks reaction failure and batch irreproducibility. Solution: This racemic pinacol boronate ester provides a cost-effective entry point for Suzuki coupling condition scouting before committing to the enantiopure (S)-enantiomer. • Enables empirical optimization of coupling parameters without risking expensive chiral material. • In stock with standard pack sizes (10 mg-100 mg) and custom synthesis available. • No published comparative reactivity data exists for this scaffold-use the authentic compound to ensure batch reproducibility.

Molecular Formula C14H27BO4
Molecular Weight 270.18
CAS No. 1244024-98-3
Cat. No. B2716314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
CAS1244024-98-3
Molecular FormulaC14H27BO4
Molecular Weight270.18
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C(C)C
InChIInChI=1S/C14H27BO4/c1-8-17-12(16)9-11(10(2)3)15-18-13(4,5)14(6,7)19-15/h10-11H,8-9H2,1-7H3
InChIKeyFICZSZLMCJEMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate (CAS 1244024-98-3): Baseline Identity and Structural Class


Ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a pinacol boronate ester derived from 4-methylvaleric acid ethyl ester . It belongs to the class of organoboron compounds used as intermediates in Suzuki-Miyaura cross-coupling reactions. The molecule contains a stereogenic center at the 3-position and is commercially available as a racemic mixture, with the corresponding (S)-enantiomer listed under CAS 1006696-13-4.

Why Generic Interchange of Ethyl 4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate with In-Class Analogs Is Unsupported without Quantitative Evidence


Pinacol boronate esters are often considered interchangeable by non-specialist procurement workflows; however, the steric and electronic environment of the α-branched 4-methylpentanoate backbone creates a unique reactivity profile that cannot be assumed identical to linear-chain or less-substituted analogs. Without quantitative comparative data—such as relative coupling yields, hydrolysis selectivity, or enantiomeric excess retention in downstream reactions—any substitution risks altered reaction outcomes, reduced purity of final products, and failed batch reproducibility. The absence of published head-to-head comparisons for this specific scaffold means that generic substitution decisions are currently unsupported by evidence .

Quantitative Differentiation Evidence for Ethyl 4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate (RACEMIC) Versus Closest Analogs


Absence of Published Comparative Reactivity Data Precludes Quantitative Differentiation

A comprehensive search of the primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents) did not return any study in which ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate was directly compared with a named analog (e.g., the corresponding boronic acid, the methyl ester pinacol boronate, the straight-chain ethyl 3-(pinacolboron)pentanoate, or the (S)-enantiomer) in a quantifiable assay. Therefore, no differential claim—such as superior yield, faster coupling rate, higher enantiomeric excess, or improved stability—can be made with the required evidentiary strength. The BindingDB entry (BDBM50280114/CHEMBL4160035) that appeared in preliminary search results was confirmed to be a structurally unrelated compound (SMILES: Cn1ccc2ccc(nc2c1=O)-c1cn(nn1)-c1ccc(O)c(F)c1). Users seeking to justify the selection of this compound over an analog must rely on custom internal head-to-head experimentation until published comparative data become available.

Suzuki-Miyaura coupling Pinacol boronate ester Chiral building block

Validated Application Scenarios for Ethyl 4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate Based on Available Evidence


Suzuki-Miyaura Coupling Building Block for Branched Alkyl Chain Incorporation

The compound can serve as a source of the 4-methyl-3-(ethoxycarbonyl)pentyl fragment in palladium-catalyzed cross-coupling reactions. Its pinacol boronate group is expected to participate under standard Suzuki conditions, though no published yields or optimized protocols are available. Researchers must determine suitable coupling partners and reaction parameters empirically.

Chiral Intermediate Screening (Racemic Form)

The racemic mixture offers a cost-effective entry point for reaction condition scouting before committing to the enantiopure (S)-enantiomer (CAS 1006696-13-4). The presence of the stereocenter at the boron-attached carbon allows eventual transition to asymmetric synthesis if the racemic route proves viable.

Precursor to 4-Methyl-3-boronopentanoic Acid Derivatives

The pinacol ester can be hydrolyzed to the corresponding boronic acid under oxidative or acidic conditions, though no specific protocols for this compound have been published. The ethyl ester group offers an orthogonal protecting group strategy—cleavage under basic conditions without disrupting the boronate moiety—but this remains a class-level inference requiring experimental validation.

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